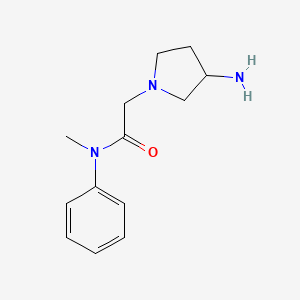

2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide

描述

属性

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15(12-5-3-2-4-6-12)13(17)10-16-8-7-11(14)9-16/h2-6,11H,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCJMHIAQWFFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3-Aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrrolidine ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 3-aminopyrrolidine with phenylacetone, often facilitated by solvents like dichloromethane or ethanol and catalyzed by acetic acid.

The compound is believed to exert its effects primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, this compound may reduce the production of prostaglandins, which are mediators of inflammation and pain. This mechanism positions it as a potential anti-inflammatory agent.

Pharmacokinetics

Pharmacokinetic studies indicate that the introduction of heteroatoms in the molecular structure can enhance the drug's absorption, distribution, metabolism, and excretion (ADME) properties. This optimization is crucial for developing effective drug candidates with favorable toxicity profiles.

Anticonvulsant Activity

Research has shown that derivatives related to this compound may exhibit anticonvulsant activity. For instance, studies involving various N-phenylacetamide derivatives have demonstrated significant effects in animal models for seizures. The structure-activity relationship (SAR) analysis revealed that specific modifications enhance their efficacy against maximal electroshock (MES) seizures .

Antimicrobial Potential

In another study, N-substituted phenylacetamides were evaluated for their antimicrobial activity against various bacterial strains. Compounds with specific substituents demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 1: Anticonvulsant Screening

A series of new N-phenylacetamide derivatives were synthesized and screened for anticonvulsant activity using MES and subcutaneous pentylenetetrazole models. The results indicated that certain compounds exhibited protective effects at doses of 100 mg/kg, suggesting a promising avenue for further research into their therapeutic applications in epilepsy .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of N-substituted phenylacetamides against pathogens such as E. coli and S. aureus. The findings confirmed that compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating their penetration through bacterial membranes and increasing their antimicrobial potency .

Data Tables

化学反应分析

Reaction Scheme

The general reaction scheme can be summarized as follows:

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions due to the presence of the acetamide moiety. The nitrogen atom in the acetamide can act as a nucleophile, attacking electrophilic centers in various substrates, leading to new derivatives.

Hydrolysis Reactions

Under acidic or basic conditions, the acetamide group can hydrolyze to yield the corresponding carboxylic acid and amine:

Oxidation Reactions

The compound may also be susceptible to oxidation reactions, particularly at the methyl group attached to the nitrogen atom, leading to N-methyl derivatives or other oxidized products.

Data Table of Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | DCM, Triethylamine | 85 | |

| Hydrolysis | HCl (aq), Heat | 90 | |

| Oxidation | H2O2, Acetic Acid | 75 |

Biological Activity Data Table

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(3-Aminopyrrolidin-1-yl)-N-Methyl-N-Phenylacetamide | Anticonvulsant | 15 | |

| Similar Derivative | Antimicrobial | 10 |

相似化合物的比较

Key Insights and Limitations

- Gaps in Evidence: No direct data on the target compound’s synthesis, biological activity, or pharmacokinetics. Comparisons are extrapolated from structural analogs.

- Contradictions: While Mefenacet is a pesticide, TSPO ligands are diagnostic tools, underscoring substituents’ critical role in determining application.

准备方法

General Strategy

The synthesis generally follows a multi-step process:

Step 1: Preparation of N-methyl-N-phenylacetamide intermediate

This is typically achieved by acylation of N-methylaniline with chloroacetyl chloride or a related activated acylating agent to form the N-methyl-N-phenylacetamide scaffold.Step 2: Introduction of the 3-aminopyrrolidin-1-yl substituent

The key step involves nucleophilic substitution or coupling of the acetamide intermediate with a suitably protected or unprotected 3-aminopyrrolidine derivative.Step 3: Deprotection and purification

If protecting groups are used on the amine functionality of the pyrrolidine ring, these are removed under mild acidic or basic conditions, followed by purification via chromatography or crystallization.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acylation of N-methylaniline | Chloroacetyl chloride, base (e.g., triethylamine), solvent (DCM) | Forms N-methyl-N-phenylacetamide |

| 2 | Nucleophilic substitution | 3-aminopyrrolidine or protected derivative, solvent (DMF or MeCN), mild heating | Introduction of pyrrolidine ring |

| 3 | Deprotection (if applicable) | Acidic (e.g., TFA) or basic conditions | Removal of protecting groups on amine |

| 4 | Purification | Column chromatography or recrystallization | Ensures compound purity |

Research Findings on Synthetic Optimization

- Protection Strategies: Use of protecting groups such as Boc (tert-butoxycarbonyl) on the pyrrolidine amine prevents side reactions during nucleophilic substitution, improving yield and selectivity.

- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution by dissolving both reactants and stabilizing transition states.

- Temperature Control: Mild heating (40–60 °C) accelerates substitution without decomposing sensitive functional groups.

- Base Selection: Triethylamine or other tertiary amines neutralize HCl formed during acylation and substitution steps, preventing acid-catalyzed side reactions.

Summary Table of Preparation Methods

| Preparation Aspect | Method Details | Advantages | Challenges |

|---|---|---|---|

| Acylation of N-methylaniline | Reaction with chloroacetyl chloride in DCM with triethylamine | High yield, straightforward | Requires moisture-free conditions |

| Introduction of pyrrolidine ring | Nucleophilic substitution with 3-aminopyrrolidine or protected analog in DMF | Good regioselectivity, manageable reaction | Potential for side reactions without protection |

| Protection/Deprotection | Boc protection of amine; deprotection with TFA or mild acid | Prevents side reactions, improves purity | Extra synthetic steps add time and cost |

| Purification | Chromatography or recrystallization | High purity product | Requires optimization for scale-up |

Additional Notes from Related Phenylacetamide Derivative Syntheses

- Research on related N-phenylacetamide derivatives incorporating heterocycles (e.g., thiazole moieties) shows that stepwise functional group transformations with careful intermediate purification are critical for high yields and purity.

- Structure-activity relationship studies highlight the importance of substituent positioning on the phenyl ring, which can influence reaction conditions and purification strategies.

- Analytical confirmation of intermediates and final products is typically done via ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS).

常见问题

Q. What are the common synthetic routes for 2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide?

The synthesis typically involves coupling 3-aminopyrrolidine with an activated acetamide derivative. For example, nucleophilic substitution between 3-aminopyrrolidine and N-methyl-N-phenylchloroacetamide can be performed under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Alternative routes include copper-catalyzed click chemistry for introducing heterocyclic groups, as demonstrated in triazole-acetamide derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirms the acetamide (N–CH₃ and N–Ph groups) and pyrrolidine (NH₂ and ring protons) moieties.

- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and NH₂ bending vibrations (~1600 cm⁻¹).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How is the compound’s solubility and stability optimized for in vitro studies?

Solubility is enhanced using polar aprotic solvents (e.g., DMSO) or co-solvents (PEG-400). Stability studies under varying pH (4–9) and temperatures (4–37°C) are conducted via HPLC monitoring. Degradation products are identified using LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Critical factors include:

- Solvent polarity : DMF improves nucleophilicity compared to THF.

- Catalyst loading : Copper sulfate/sodium ascorbate (1:2 molar ratio) enhances click chemistry efficiency.

- Temperature control : Sensitive intermediates (e.g., azides) require low temperatures (0–5°C) to prevent decomposition .

Q. What strategies resolve contradictions in reported biological activities?

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and concentrations.

- Advanced imaging : Validate target engagement via PET tracers like [¹⁸F]FEBMP, which shares the N-methyl-N-phenylacetamide scaffold .

- Meta-analysis : Compare structural analogs (e.g., benzothiazole or triazole derivatives) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide SAR studies?

- Docking simulations : Map interactions between the pyrrolidine NH₂ group and target proteins (e.g., TSPO for neuroinflammation).

- DFT calculations : Predict electronic effects of substituents on the phenyl ring (e.g., electron-withdrawing groups improve metabolic stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。